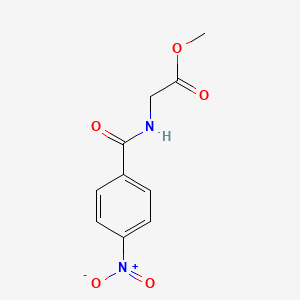![molecular formula C16H15NO4 B5876423 {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid, also known as MPPA, is a synthetic compound that has been studied for its potential use in various scientific applications. This chemical compound is a derivative of 4-aminophenol and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid is also believed to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects:
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to induce apoptosis by activating caspases. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has also been shown to inhibit the growth of cancer cells by inhibiting the activity of telomerase, which is an enzyme that plays a key role in the replication of cancer cells. In Alzheimer's disease, {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the aggregation of beta-amyloid protein, which is believed to be a key factor in the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized using various methods. This makes it readily available for use in lab experiments. Another advantage is that it has been shown to have potential applications in the field of cancer research and Alzheimer's disease. However, one of the limitations is that the mechanism of action of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid is not fully understood. This makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid. One direction is to further understand its mechanism of action in cancer cells and Alzheimer's disease. This will help optimize its use in lab experiments. Another direction is to study its potential use in other diseases such as Parkinson's disease and Huntington's disease. Additionally, the development of new synthesis methods for {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid may lead to the discovery of more potent derivatives with greater therapeutic potential.
Synthesemethoden
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid can be synthesized using various methods. One of the commonly used methods is the reaction of 4-aminophenol with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid as a white solid. Another method involves the reaction of 4-aminophenol with 4-methylbenzoyl isocyanate in the presence of a base such as triethylamine. This reaction also results in the formation of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid as a white solid.
Wissenschaftliche Forschungsanwendungen
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been studied for its potential use in various scientific applications. One of the major applications is in the field of cancer research. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-[(4-methylbenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-2-4-12(5-3-11)16(20)17-13-6-8-14(9-7-13)21-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYGAXLSJXTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Methylphenyl)carbonyl]amino}phenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)







![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)